molecular formula C27H23N3O5 B11289756 N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11289756
M. Wt: 469.5 g/mol
InChI Key: HAPQZRHUDQBXFE-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that combines benzyl, methoxybenzyl, and benzofuro[3,2-d]pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzofuro[3,2-d]pyrimidinyl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxybenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the benzyl group: This step often involves a nucleophilic substitution reaction.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-(4-hydroxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-benzyl-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C27H23N3O5

Molecular Weight

469.5 g/mol

IUPAC Name

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31)

InChI Key

HAPQZRHUDQBXFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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